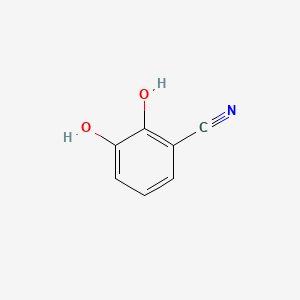

2,3-Dihydroxybenzonitrile

Description

Overview and Significance in Contemporary Chemistry

In the realm of modern chemistry, 2,3-Dihydroxybenzonitrile serves as a crucial building block and intermediate in the synthesis of more complex molecules. chemimpex.com Its commercial production is of utmost importance due to its role as a key starting material for a number of valuable heterocyclic compounds that are significant in medicinal chemistry. google.com The compound, also known as 3-cyanocatechol, is a substituted catechol, a class of compounds recognized for their commercial value in the synthesis of pharmaceuticals. google.comnih.gov

The development of efficient synthetic routes to this compound is an active area of research. One notable method involves a one-pot synthesis from 2,3-dialkoxy benzoic acid, which offers a high yield and quality of the final product without the need to isolate intermediates. google.comgoogle.com This streamlined process enhances the commercial viability of the compound. google.com

Interdisciplinary Relevance: Chemistry, Pharmacology, Environmental Science, and Materials Science

The importance of this compound extends beyond synthetic chemistry, with significant applications in pharmacology, environmental science, and materials science. ontosight.ai

Pharmacology: This compound is a vital precursor in the production of various pharmaceuticals, including certain antibiotics and antifungal agents. ontosight.ai It is a key starting material for the synthesis of Desferrithiocin and its analogues, with Desferrithiocin being an orally effective iron chelator that has shown potential antineoplastic activity. google.comgoogle.com Research has also indicated that this compound possesses antioxidant properties, suggesting it may offer protective effects against diseases related to oxidative stress. ontosight.ai

Environmental Science: The ability of this compound to chelate metals has led to studies on its potential for remediating heavy metals from contaminated soil and water. ontosight.ai This application is crucial for addressing environmental pollution.

Materials Science: In materials science, derivatives of dihydroxybenzonitriles are explored for creating novel materials. For instance, 3,4-dihydroxybenzonitrile (B93048) is used in developing polymers and coatings to improve their thermal and mechanical properties. chemimpex.comlookchem.com Additionally, there is interest in using these compounds in the synthesis of photosensitive materials. google.comgoogle.com A bifunctional organic lithium salt, 3,4-dihydroxybenzonitrile dilithium, has been used in the direct regeneration of degraded LiFePO4 cathodes in lithium-ion batteries. researchgate.netscribd.com

Structural Characteristics and Unique Reactivity Derived from Functional Groups

The distinct reactivity of this compound stems from the interplay of its functional groups: two hydroxyl (-OH) groups and a nitrile (-CN) group attached to a benzene (B151609) ring. ontosight.ai The hydroxyl groups, particularly their positions at the 2 and 3 locations, significantly influence the compound's chemical behavior. cymitquimica.com

The presence of these functional groups allows the compound to undergo a variety of chemical reactions. ontosight.ai For example, the nitrile group can be hydrolyzed to form the corresponding carboxylic acid or reduced to form an amine. ontosight.ai The hydroxyl groups can participate in reactions such as dealkylation. google.com The arrangement of these groups on the benzene ring creates a unique electronic environment that dictates the compound's reactivity and its ability to act as a precursor in the synthesis of diverse and complex molecules. solubilityofthings.com

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2/c8-4-5-2-1-3-6(9)7(5)10/h1-3,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHPDHXXZBWDFIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30987390 | |

| Record name | 2,3-Dihydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30987390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67984-81-0 | |

| Record name | 2,3-Dihydroxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67984-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydroxybenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067984810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30987390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydroxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.805 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,3 Dihydroxybenzonitrile

Established Synthetic Routes and Reaction Conditions

Traditional synthesis of 2,3-dihydroxybenzonitrile has been approached through several well-documented chemical pathways. These methods often begin with precursors like substituted catechols or 2,3-dialkoxy benzoic acids and involve multiple steps to achieve the final product. google.com

Sandmeyer Reaction Applications in Nitrile Synthesis

The Sandmeyer reaction is a versatile and widely recognized method for producing aryl nitriles (benzonitriles) from aryl diazonium salts. wikipedia.org The reaction involves the diazotization of a primary aromatic amine, followed by a displacement reaction with a nucleophile, catalyzed by copper(I) salts. lscollege.ac.in For nitrile synthesis, copper(I) cyanide is the reagent of choice. wikipedia.orglscollege.ac.ingeeksforgeeks.org

The mechanism proceeds via a radical-nucleophilic aromatic substitution (SRNAr). wikipedia.orglscollege.ac.in It is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt, which then releases nitrogen gas to form an aryl radical. jk-sci.com This radical subsequently reacts with the cyanide nucleophile to form the target benzonitrile. geeksforgeeks.orgjk-sci.com This method is valued for its broad applicability in synthesizing a variety of aryl halides and pseudohalides, including nitriles, on a benzene (B151609) ring. wikipedia.orggeeksforgeeks.org

Hydrolysis of 2,3-Dimethoxybenzonitrile as a Synthetic Precursor

A common and critical step in synthesizing this compound is the deprotection, or hydrolysis, of its dialkoxy precursors, most notably 2,3-dimethoxybenzonitrile. google.comgoogleapis.com This process involves cleaving the ether bonds to reveal the hydroxyl groups.

One established method for this demethylation utilizes boron tribromide in a solvent like dichloromethane. google.com However, boron tribromide is a hazardous reagent—highly sensitive to moisture, corrosive, and difficult to handle on a large scale. google.comgoogle.com These drawbacks have spurred the development of alternative dealkylating agents. A more recent approach employs an aluminum salt-amine complex, such as one formed from aluminum chloride. google.comgoogleapis.com This method is considered an improvement as it avoids some of the hazards associated with boron tribromide and can be integrated into a one-pot synthesis, enhancing industrial feasibility. google.comgoogleapis.com

Halogenation and Dehydration Routes

A prominent and industrially relevant pathway to this compound starts from 2,3-dialkoxy benzoic acid, such as 2,3-dimethoxybenzoic acid. google.comgoogle.com This multi-step synthesis can be performed efficiently in a single pot without the need to isolate intermediates, which saves time and resources. google.comgoogleapis.com

The sequence involves four main steps:

Halogenation : The initial 2,3-dimethoxybenzoic acid is converted into its corresponding acid halide. This is typically achieved using a halogenating agent like thionyl chloride or phosphorus oxychloride in a solvent such as dichloromethane. google.comgoogle.com The reaction can be catalyzed by a small amount of dimethyl formamide (DMF). google.comgoogle.com

Amidation : The resulting acid halide is reacted with a source of ammonia, such as aqueous ammonia, to form 2,3-dimethoxybenzamide. google.com

Dehydration : The amide is then dehydrated to form the nitrile group, yielding 2,3-dimethoxybenzonitrile. Common dehydrating agents for this step include phosphorus oxychloride or thionyl chloride. google.com

Dealkylation : The final step is the removal of the methyl protecting groups from the 2,3-dimethoxybenzonitrile, as described previously, to yield the final this compound product. google.comgoogleapis.com

Comparison of Yields and Purity Across Different Methods

The development of a one-pot process starting from 2,3-dimethoxybenzoic acid represents a significant improvement. This method not only streamlines the procedure but also enhances the product's quality. google.comgoogleapis.com Reports indicate that this one-pot synthesis can advantageously produce this compound with a purity of 99% or greater, and in some cases, exceeding 99.5% as measured by HPLC. google.comgoogleapis.comgoogle.com One specific example of a multi-step synthesis yielded the final product at 75.4% with a high purity of 99.81%. chemicalbook.com These processes are designed to minimize mono-dealkylated impurities, ensuring the final product is substantially pure. google.comgoogleapis.com

| Method | Reported Yield | Reported Purity (HPLC) | Key Features |

|---|---|---|---|

| Multi-step Synthesis (with isolation) | 75.4% chemicalbook.com | 99.81% chemicalbook.com | Traditional approach, involves isolating intermediates. |

| One-Pot Synthesis (from 2,3-dialkoxy benzoic acid) | Not specified | ≥99.0% to ≥99.5% google.comgoogleapis.comgoogle.com | Industrially feasible, time-saving, avoids intermediate isolation. google.comgoogleapis.com |

| Demethylation with Boron Tribromide | Often lower yields google.com | Variable | Uses hazardous and difficult-to-handle reagents. google.comgoogle.com |

Novel and Green Synthesis Approaches

In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally benign synthetic routes for benzonitriles. These efforts aim to reduce the use of hazardous materials, improve energy efficiency, and simplify reaction and purification processes.

Sustainable and Energy-Efficient Methodologies

Conventional methods for synthesizing this compound have been described as environmentally unfavorable due to the use of hazardous reagents, long reaction times, and complex work-up procedures. google.comgoogle.com The move towards one-pot syntheses is a step towards a greener process, as it is more cost-effective, time-saving, and suitable for industrial scale-up. google.comgoogleapis.com

Broader research into the synthesis of benzonitriles has identified novel green routes that could be applicable to this compound. For instance, a method for producing benzonitrile from benzaldehyde and hydroxylamine hydrochloride has been developed using an ionic liquid. rsc.org This ionic liquid serves multiple roles as a co-solvent and catalyst, and it facilitates phase separation for easy recovery and recycling. rsc.org This approach eliminates the need for metal salt catalysts and simplifies the separation process, offering a 100% yield of benzonitrile under optimized conditions. rsc.org Such methodologies, which focus on recyclable catalysts and solvents, represent the future direction for the sustainable and energy-efficient production of complex molecules like this compound. rsc.orgresearchgate.net

Catalytic Approaches in this compound Synthesis

Recent advancements in the synthesis of this compound have focused on developing simple, cost-effective, and industrially scalable processes. google.comgoogle.com A significant development is a one-pot synthesis that proceeds from 2,3-dialkoxy benzoic acid without the need to isolate intermediates, enhancing efficiency and reducing process time. google.comgoogleapis.com This methodology involves a halogenation step where a catalytic amount of an amide reagent, such as dimethyl formamide (DMF), is employed. google.comgoogle.com

The synthesis begins with the halogenation of a 2,3-dialkoxy benzoic acid, typically 2,3-dimethoxy benzoic acid, using a suitable halogenating agent like thionyl chloride or phosphorus oxychloride. google.comgoogle.com This reaction is conducted in a solvent such as dichloromethane, to which a catalytic quantity of DMF is added. google.comgoogle.com The reaction converts the benzoic acid into its corresponding acid halide. This intermediate is then treated with a source of ammonia, such as aqueous ammonia, to yield 2,3-dimethoxy benzamide. google.comgoogle.com Subsequent dehydration of the benzamide furnishes 2,3-dimethoxy benzonitrile, which is then dealkylated to produce the final this compound product. google.comgoogleapis.com The use of a catalytic amount of DMF is crucial for facilitating the initial halogenation step efficiently. google.comgoogle.com

| Step | Starting Material | Key Reagents | Catalyst | Intermediate/Product |

| Halogenation | 2,3-Dimethoxy benzoic acid | Thionyl chloride, Dichloromethane | Dimethyl formamide (DMF) | 2,3-Dimethoxy benzoyl chloride |

| Amidation | 2,3-Dimethoxy benzoyl chloride | Aqueous ammonia | - | 2,3-Dimethoxy benzamide |

| Dehydration | 2,3-Dimethoxy benzamide | Dehydrating agent | - | 2,3-Dimethoxy benzonitrile |

| Dealkylation | 2,3-Dimethoxy benzonitrile | Aluminum salt-amine complex | - | This compound |

Derivatization Strategies and Analogue Synthesis

This compound is a valuable starting material for the preparation of various medicinally important heterocyclic compounds. google.comgoogleapis.com It serves as a key precursor for the synthesis of Desferrithiocin and its analogues, which are noted for their iron-chelating properties. google.comgoogle.comgoogleapis.com Derivatization of the this compound molecule is a critical strategy for creating these complex analogues and exploring structure-activity relationships.

The primary sites for derivatization are the two hydroxyl groups on the catechol ring. Chemical derivatization can be employed to enhance ionization efficiency for analytical purposes, such as in liquid chromatography/electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS). ddtjournal.com Reagents that target hydroxyl groups can be used to modify the molecule. ddtjournal.com For instance, isonicotinoyl azide (NA) is a derivatizing agent that reacts with hydroxyl groups, which could be applied to the dihydroxy functionality of this compound to form derivatives with altered properties. ddtjournal.com Such modifications are fundamental in generating a library of analogues from the parent compound.

| Derivatization Target | Potential Reagent Class | Example Reagent | Purpose |

| Hydroxyl Groups | Acylating Agents | Isonicotinoyl azide (NA) | Enhance ionization for mass spectrometry, create analogues |

| Aromatic Ring | Electrophiles | - | Introduce substituents to modify electronic/steric properties |

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound can be effectively achieved by utilizing appropriately substituted precursors in established synthetic pathways. The one-pot process starting from 2,3-dialkoxy benzoic acid offers a versatile platform for this purpose. google.comgoogleapis.com The general formula for the starting material allows for alkyl groups (specifically C1-4 alkyl groups) at the R1 and R2 positions, meaning that derivatives can be created by simply changing the initial material. google.com

For example, by starting with a 2,3-dialkoxy benzoic acid that bears additional substituents on the aromatic ring, the resulting this compound will retain these substitutions. This approach avoids the potential challenges and side reactions associated with attempting to directly substitute the final dihydroxybenzonitrile product. A similar strategy is noted for the synthesis of the related compound 3,4-dihydroxybenzonitrile (B93048), which can be prepared from precursors like 4-hydroxy-3-methoxybenzonitrile or 3,4-dimethoxybenzonitrile, demonstrating the principle of carrying substitutions through the synthetic sequence. sigmaaldrich.comsigmaaldrich.com

Regioselective and Stereoselective Synthesis of Analogues

The development of analogues from this compound often requires precise control over the placement of functional groups (regioselectivity) and their three-dimensional orientation (stereoselectivity). The two hydroxyl groups in this compound are chemically distinct, offering the possibility of regioselective modification, such as alkylation or acylation of one hydroxyl group over the other, although this typically requires the use of protecting group strategies to achieve high selectivity.

Furthermore, many complex natural products and pharmaceutical agents derived from this precursor are chiral. The synthesis of such analogues necessitates stereoselective methods to control the formation of stereogenic centers. While specific stereoselective syntheses starting directly from this compound are highly specialized, the broader field of benzonitrile synthesis provides insights into achieving stereocontrol. For example, N-heterocyclic carbene (NHC) organocatalysis has been successfully used for the atroposelective synthesis of axially chiral benzonitriles from 2-arylbenzaldehydes. nih.gov This method establishes axial chirality through a catalytic process, highlighting the potential for advanced catalytic strategies to control stereochemistry in the synthesis of complex benzonitrile-containing analogues. nih.gov The synthesis of a specific enantiomer or diastereomer of a Desferrithiocin analogue, for instance, would rely on such stereocontrolled transformations at a later stage of the synthetic route originating from this compound.

Advanced Reactivity and Reaction Mechanisms of 2,3 Dihydroxybenzonitrile

Mechanistic Investigations of Key Reactions

Detailed mechanistic studies on 2,3-dihydroxybenzonitrile are often extrapolated from the well-documented behavior of substituted catechols and benzonitriles.

Oxidation Reactions of Hydroxyl Groups

The oxidation of the catechol moiety in this compound is a primary reaction pathway. The general mechanism involves the two-electron oxidation of the two hydroxyl groups to form the corresponding o-quinone. wikipedia.org This transformation can be initiated by chemical oxidants, enzymes (like catechol oxidase), or molecular oxygen (autoxidation). ebi.ac.uknih.gov

The process typically begins with the loss of a proton from one of the hydroxyl groups, followed by the removal of a hydrogen atom (proton and electron) from the second hydroxyl group. In the presence of oxygen, this can generate reactive oxygen species. researchgate.net The resulting highly reactive o-quinone is a potent electrophile. Due to its reactivity, the quinone can undergo subsequent reactions, such as polymerization, which is observed in the browning of fruits, or act as a Michael acceptor in reactions with various nucleophiles. researchgate.netnih.gov

Reduction Reactions of Nitrile Group

The nitrile group of this compound can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions. wikipedia.orgyoutube.com

Reduction to Primary Amine: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of fully reducing the nitrile to a primary amine (2,3-dihydroxybenzylamine). libretexts.orgjove.com The mechanism involves two successive nucleophilic additions of a hydride ion (H⁻) from the reducing agent to the electrophilic carbon of the nitrile. libretexts.org

The first hydride addition breaks the carbon-nitrogen pi bond, forming an intermediate imine anion, which is stabilized by coordination to the aluminum species. chemistrysteps.com

A second hydride addition to the imine carbon forms a dianion intermediate.

An aqueous workup then protonates the nitrogen, yielding the primary amine. libretexts.org

Catalytic hydrogenation using catalysts like Raney nickel or palladium, in the presence of hydrogen gas, is another effective method for this transformation. wikipedia.org

Reduction to Aldehyde: To stop the reduction at the aldehyde stage (forming 2,3-dihydroxybenzaldehyde), a milder, sterically hindered reducing agent is required, with diisobutylaluminium hydride (DIBAL-H) being a common choice. chemistrysteps.comchemistrysteps.com The reaction is performed at low temperatures (e.g., -78 °C) to prevent over-reduction. adichemistry.com

DIBAL-H, an electrophilic reducing agent, coordinates to the nitrile nitrogen. adichemistry.com

This is followed by the transfer of a single hydride to the nitrile carbon, forming a stable aluminum-imine intermediate. wikipedia.orgchemistrysteps.com

The bulky nature of DIBAL-H and the stability of this intermediate prevent a second hydride addition at low temperatures. chemistrysteps.com

Subsequent acidic aqueous workup hydrolyzes the imine intermediate to yield the aldehyde. chemistrysteps.comchegg.com

Nucleophilic Aromatic Substitution Involving Hydroxyl Groups

Direct nucleophilic aromatic substitution (SNAr) to replace the hydroxyl groups on this compound is not a feasible reaction. The hydroxide (B78521) ion (OH⁻) is a very poor leaving group, and the hydroxyl groups are electron-donating, which deactivates the ring toward nucleophilic attack. youtube.com

For an SNAr reaction to occur, two primary conditions must be met:

The presence of a good leaving group, typically a halide. wikipedia.org

The presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. chemistrysteps.combyjus.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.orgmasterorganicchemistry.com

In this compound, while the nitrile group is electron-withdrawing, the hydroxyl groups are activating for electrophilic substitution and deactivating for nucleophilic substitution. For the hydroxyl groups to be involved in a substitution, they would first need to be converted into a better leaving group (e.g., a tosylate). In such a modified molecule, the nitrile group, being ortho and meta to the leaving groups, would activate the ring, facilitating the nucleophilic attack and stabilizing the anionic intermediate. wikipedia.org

Reaction Kinetics and Thermodynamics

The rates and energetic favorability of reactions involving this compound are heavily influenced by reaction conditions and the electronic nature of its substituents.

Kinetic Studies of Oxidation Processes

The rate law can be expressed as: Rate = k[Catechol][O₂] rsc.org

Studies involving other oxidants, such as metal complexes, have also shown the reaction to be first-order in both the catechol and the oxidant. nih.govresearchgate.net The rate-limiting step in some metal-catalyzed oxidations is the intramolecular electron transfer within a metal-catecholate complex. nih.gov The formation of intermediates, such as semiquinone radicals and hydroperoxides, has been observed in rapid reaction studies, with their rates of formation and decay being dependent on the specific substrate and oxygen concentration. nih.gov

| Reactant | Oxidant | Reaction Order (Catechol) | Reaction Order (Oxidant) | Key Mechanistic Step |

|---|---|---|---|---|

| Catechol | O₂ (Autoxidation) | 1 | 1 | Formation of semiquinone radical |

| Catechol | Aqueous Cu(II) | - | - | Intramolecular electron transfer in Cu(II)-monocatecholate complex |

| Catechol | [Co₂(O₂)(NH₃)₁₀]⁵⁺ | 1 | 1 | Outer-sphere electron transfer |

Influence of pH and Substituents on Reaction Rates

Influence of pH: The pH of the reaction medium has a profound effect on the rate of catechol oxidation. The rate of oxidation generally increases with increasing pH. nih.govsciencing.com This is because the deprotonated catecholate anions are more electron-rich and thus more easily oxidized than the neutral protonated form. Most catechol oxidase enzymes exhibit an optimal pH for activity, often around neutral (pH 7) or slightly basic conditions. sciencing.comprezi.com Extremely low pH (below 4) can lead to an irreversible loss of enzyme activity and significantly slows down chemical oxidation. prezi.comprezi.com

Influence of Substituents: The nature of the substituents on the catechol ring significantly impacts the reaction rate, a relationship that can be quantified by the Hammett equation. wikipedia.orgviu.ca

For Oxidation: Electron-donating groups (EDGs) increase the electron density of the aromatic ring, making the compound easier to oxidize and thus increasing the reaction rate. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the compound more resistant to oxidation and slowing the reaction rate. acs.org In the context of electrochemical oxidation where a subsequent chemical reaction is studied, EWGs can increase the rate of reaction with a nucleophile by making the intermediate o-quinone more electrophilic, leading to positive ρ (rho) values in a Hammett plot. researchgate.netresearchgate.net

For Nitrile Reduction: The rate of nitrile reduction is also sensitive to substituents. Studies on the reduction of various benzonitriles have shown that electron-withdrawing groups on the aromatic ring generally accelerate the reaction, resulting in faster conversions and higher yields. nih.gov

| Reaction Type | Substituent Type | Effect on Electron Density | Effect on Reaction Rate | Example Group |

|---|---|---|---|---|

| Oxidation of Hydroxyl Groups | Electron-Donating (EDG) | Increases | Increases | -OCH₃, -CH₃ |

| Electron-Withdrawing (EWG) | Decreases | Decreases | -CN, -NO₂ | |

| Reduction of Nitrile Group | Electron-Donating (EDG) | Increases | Decreases | -OCH₃, -CH₃ |

| Electron-Withdrawing (EWG) | Decreases | Increases | -Cl, -NO₂ |

Photochemical Reactivity of this compound Derivatives

Intramolecular Photocycloaddition Reactions

No specific information available in the reviewed literature.

Photo-induced Transformations and Product Analysis

No specific information available in the reviewed literature.

Mechanistic Insights into Photolability

No specific information available in the reviewed literature.

Coordination Chemistry of 2,3 Dihydroxybenzonitrile and Its Metal Complexes

Ligand Properties and Chelation Potential

2,3-Dihydroxybenzonitrile is recognized as a potent chelating agent due to the presence of the catechol moiety (two adjacent hydroxyl groups) on the benzene (B151609) ring. This structural feature allows for the formation of a stable five-membered ring upon coordination with a metal ion, a phenomenon known as the chelate effect, which greatly enhances the stability of the resulting complex.

The coordination behavior of this compound is dictated by its two distinct functional groups: the vicinal hydroxyls and the nitrile group. Each plays a specific role in the formation and properties of metal complexes.

The primary binding site of the ligand is the catechol unit. The two hydroxyl groups can be deprotonated to form a dianionic bidentate O,O'-donor system. This "catecholate" binding mode is known to form highly stable complexes with a wide range of metal ions. Studies on the analogous compound, 2,3-dihydroxybenzoic acid, have shown a preference for this type of coordination in basic media. researchgate.net

The nitrile group (–C≡N) offers an additional potential coordination site through the lone pair of electrons on the nitrogen atom. wikipedia.org Generally, nitriles act as monodentate, "end-on" ligands and are often considered weakly coordinating. unibo.itnih.gov The involvement of the nitrile nitrogen in coordination can be confirmed by spectroscopic methods, as it leads to a characteristic shift in the C≡N stretching frequency in the infrared spectrum. researchgate.net For instance, interaction with Lewis acidic metal ions can increase the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack. libretexts.orgchemistrysteps.comlibretexts.org However, in the synthesis of many complex chelators, the nitrile group of this compound is often utilized as a synthetic handle for further molecular elaboration rather than for direct coordination in the final complex. google.com

| Functional Group | Role in Metal Binding |

| Hydroxyl Groups (Catechol) | Primary binding site; form a strong, bidentate O,O'-chelate upon deprotonation. |

| Nitrile Group | Potential monodentate N-donor; generally a weak coordinator; can be a site for further synthetic modification. unibo.itnih.gov |

The formation of complexes with this compound is predominantly driven by the strong chelating ability of the catechol group. The reaction typically involves the deprotonation of the hydroxyl groups in the presence of a base, followed by the introduction of a metal salt. Potentiometric and spectrophotometric studies on the related ligand 2,3-dihydroxybenzoic acid with various divalent metal ions, including Co(II), Ni(II), Cu(II), and Zn(II), have demonstrated the formation of complexes with 1:1 and 1:2 metal-to-ligand stoichiometries (ML and ML₂). researchgate.net Similar complex species are anticipated for this compound, depending on the reaction conditions and the nature of the metal ion.

Design and Synthesis of Novel Metal Complexes

This compound serves as a valuable precursor for the construction of more elaborate, multidentate ligands designed for specific applications, such as iron chelation therapy. google.com Synthetic strategies often involve modifying the this compound scaffold to introduce additional donor atoms and to tune the electronic and steric properties of the resulting ligand.

A prevalent method involves the selective O-alkylation of one of the phenolic hydroxyl groups. This is typically achieved by treating this compound with a base, such as sodium hydride, to generate the dianion, followed by reaction with an alkyl halide. The nitrile group in the resulting intermediate can then undergo further reactions, such as cyclocondensation with amino acids, to create a new heterocyclic ring system that incorporates additional coordinating atoms.

When acting as a simple ligand, this compound is expected to function primarily as a bidentate O,O'-donor through the catecholate moiety. However, depending on the metal ion and reaction conditions, it could potentially act as a tridentate O,O',N-ligand or as a bridging ligand between two metal centers.

In more complex ligands derived from this compound, the coordination mode is often tridentate. For example, in certain siderophore analogues, the coordinating atoms are the two phenolic oxygens and a nitrogen atom from a thiazoline (B8809763) ring formed via the reaction of the original nitrile group. Such tridentate ligands commonly form 2:1 ligand-to-metal complexes with trivalent ions like Fe(III), resulting in a stable, hexacoordinate octahedral geometry. For divalent metal ions, Schiff base complexes derived from similar dihydroxy precursors are known to adopt square planar or octahedral geometries. nih.govsbmu.ac.ir

The identity of the metal ion has a profound effect on the stability and structure of the resulting complexes. The stability of complexes formed with catechol-type ligands often follows the Irving-Williams series for divalent metal ions. Studies on related ligands have shown stability trends such as Cu(II) > Ni(II) > Co(II) > Zn(II) > Mn(II). researchgate.net

Spectroscopic Characterization of Coordination Compounds

A suite of spectroscopic techniques is employed to elucidate the structure of metal complexes containing this compound or its derivatives. These methods provide critical information on the ligand's coordination mode and the geometry around the central metal ion.

Infrared (IR) Spectroscopy : This technique is crucial for confirming the involvement of the functional groups in coordination. The coordination of the catechol moiety is indicated by the disappearance of the broad phenolic O-H stretching vibration and the appearance of new, non-ligand bands in the far-infrared region (typically 400–600 cm⁻¹), which are assigned to M-O stretching vibrations. nih.gov A shift in the frequency of the ν(C≡N) band would provide direct evidence of the nitrile group's participation in metal binding. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can reveal changes in the chemical environment of the ligand upon complexation. The disappearance of the acidic phenolic proton signal in ¹H NMR spectra is a key indicator of deprotonation and coordination. arabjchem.orgresearchgate.net Shifts in the positions of the aromatic proton and carbon signals also provide evidence of metal binding.

UV-Visible (UV-Vis) Spectroscopy : The electronic spectra of transition metal complexes are used to determine the coordination geometry. The positions and intensities of the d-d electronic transitions are characteristic of the metal ion's oxidation state and the ligand field environment (e.g., octahedral, tetrahedral, or square planar). nih.govsbmu.ac.irresearchgate.net Ligand-to-metal or metal-to-ligand charge transfer bands can also be observed.

| Spectroscopic Technique | Information Obtained |

| Infrared (IR) | Confirms coordination of hydroxyl groups (loss of O-H stretch, appearance of M-O stretch) and nitrile group (shift in C≡N stretch). researchgate.netnih.gov |

| NMR (¹H, ¹³C) | Shows changes in the ligand's electronic structure upon complexation in diamagnetic systems; confirms deprotonation of OH groups. arabjchem.orgresearchgate.net |

| UV-Visible | Provides information on the coordination geometry and electronic properties of the metal center through d-d and charge-transfer bands. sbmu.ac.irmtu.edu |

Advanced NMR and X-ray Diffraction Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the structure of metal complexes in solution. For paramagnetic complexes of this compound, hyperfine-shifted ¹H NMR signals can provide detailed information about the metal's coordination environment. rsc.org The assignment of these signals, often aided by relaxation and two-dimensional NMR techniques, can reveal which donor atoms of the ligand are involved in binding the metal ion. rsc.org In some cases, solid-state NMR (SSNMR) can also be employed, with deuterium (B1214612) MAS NMR being particularly useful for characterizing the local structure of paramagnetic solids. columbia.edu

Thermal Analysis of Complexes

Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA), are used to study the thermal stability and decomposition of this compound metal complexes. nih.govnih.gov TGA measures the change in mass of a sample as a function of temperature, providing information about the loss of volatile components like water or the decomposition of the ligand. uobaghdad.edu.iq DTA measures the temperature difference between a sample and a reference material, revealing exothermic or endothermic transitions such as melting, crystallization, and decomposition. nih.gov These studies help to determine the thermal stability range of the complexes and the nature of their decomposition products. researchgate.net

Theoretical and Computational Studies of Coordination

Theoretical and computational methods are increasingly used to complement experimental studies of coordination compounds, providing insights into their electronic structure, bonding, and properties.

DFT Calculations for Electronic Structure and Magnetic Properties

Density Functional Theory (DFT): DFT calculations are a powerful computational tool for investigating the electronic structure of molecules. youtube.commdpi.com By optimizing the geometry of this compound and its metal complexes, researchers can calculate various electronic properties, such as molecular orbital energies (HOMO and LUMO), which are crucial for understanding the compound's reactivity and spectral properties. semanticscholar.org Time-dependent DFT (TD-DFT) can be used to simulate electronic absorption spectra, aiding in the assignment of experimental UV-Vis bands to specific electronic transitions. semanticscholar.org

Magnetic Properties: The magnetic properties of transition metal complexes of this compound are determined by the number of unpaired electrons in the metal's d-orbitals. libretexts.org Substances with unpaired electrons are paramagnetic and are attracted to a magnetic field, while those with all paired electrons are diamagnetic and are weakly repelled. libretexts.orglibretexts.org The magnitude of the magnetic moment, which can be experimentally measured, provides information about the number of unpaired electrons and the spin state (high-spin or low-spin) of the metal ion in the complex. libretexts.orgiitk.ac.in DFT calculations can be used to predict the magnetic properties of these complexes by determining their ground-state electronic configuration. scielo.br

pKa Determination and Chelation Properties

pKa Determination: The acid dissociation constant (pKa) is a critical parameter that quantifies the strength of an acid in solution. liverpool.ac.uk For this compound, the pKa values of the hydroxyl groups determine the pH range over which the molecule will be deprotonated and available for chelation. Various methods can be used to determine pKa values, including potentiometric titration and spectrophotometric methods. chem-soc.sinih.gov In spectrophotometric titrations, the absorbance of the compound is measured at different pH values, and the pKa is determined from the resulting titration curve. nih.gov

Chelation Properties: this compound is a potential chelating agent, capable of binding to metal ions through its two hydroxyl groups. The stability of the resulting metal complexes is a key aspect of its chelation properties. The effectiveness of a chelating agent is often related to its ability to form stable, soluble complexes with metal ions over a specific pH range. nouryon.com The study of related compounds like 2,3-dihydroxybenzoic acid has shown effective and specific chelation of iron, suggesting the potential of the dihydroxybenzonitrile scaffold in chelation applications. nih.gov

Biomedical and Pharmacological Research Applications

Biological Activities and Mechanistic Pathways

The biological activities of 2,3-Dihydroxybenzonitrile and its derivatives are primarily attributed to the catechol (1,2-dihydroxybenzene) moiety, which is known for its antioxidant and metal-chelating properties.

While direct studies on the antioxidant mechanisms of this compound are limited, the activity of the structurally related compound 2,3-dihydroxybenzoic acid provides significant insights. The primary antioxidant mechanisms for dihydroxybenzoic acids are understood to be hydrogen atom transfer (HAT) and single-electron transfer followed by proton transfer (SET-PT). researchgate.net

In non-polar environments, the HAT mechanism is favored, where the phenolic hydroxyl groups donate a hydrogen atom to a free radical, thereby neutralizing it. rsc.org The proximity of the two hydroxyl groups in the ortho position on the benzene (B151609) ring enhances this activity. researchgate.net

In aqueous solutions at physiological pH, the SET-PT mechanism is more prominent. The dihydroxybenzoic acid can deprotonate to form a di-anion, which can then donate an electron to a free radical. This process is particularly effective for scavenging a variety of free radicals. rsc.org It is proposed that 2,3-dihydroxybenzoic acid is an excellent scavenger of peroxyl radicals in aqueous solutions. rsc.org These mechanisms suggest that this compound likely contributes to oxidative stress mitigation by scavenging harmful reactive oxygen species (ROS). The formation of 2,3-dihydroxybenzoate from salicylic (B10762653) acid is considered a marker of hydroxyl radical damage, indicating the role of this structural motif in interacting with highly reactive oxygen species. researchgate.net

Research into the antimicrobial properties of dihydroxybenzene derivatives suggests that this compound may possess significant antimicrobial efficacy. Studies on the closely related compound, 2,3-dihydroxybenzaldehyde (B126233), have demonstrated antimicrobial activity against a range of bacteria. For instance, against various strains of bovine mastitis-causing Staphylococcus aureus, 2,3-dihydroxybenzaldehyde exhibited a minimum inhibitory concentration (MIC₅₀) of 500 mg/L. frontiersin.orgnih.gov

The proposed mechanism of action for such phenolic compounds generally involves several aspects of microbial physiology:

Membrane Disruption: The lipophilic nature of the benzene ring allows the compound to interact with the bacterial cell membrane, leading to a loss of integrity and leakage of cellular contents.

Enzyme Inhibition: The hydroxyl groups can chelate metal ions that are essential cofactors for various microbial enzymes, thereby inhibiting their activity.

Inhibition of Nucleic Acid and Protein Synthesis: By interfering with key metabolic pathways, these compounds can disrupt the synthesis of essential macromolecules. openstax.org

A study on 2,3-dihydroxybenzoic acid isolated from Flacourtia inermis fruit demonstrated its effectiveness against multidrug-resistant bacterial strains, including Serratia marcescens, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Klebsiella pneumoniae. researchgate.net This further supports the potential of the 2,3-dihydroxybenzene scaffold in antimicrobial applications.

The structure of this compound suggests its potential as an enzyme inhibitor. The catechol moiety can participate in various interactions within an enzyme's active site, including hydrogen bonding and metal chelation. While specific enzyme inhibition studies on this compound are not extensively documented, research on related compounds provides valuable insights.

For example, 2,3-dihydroxybenzoic acid has been shown to inhibit the second wave of platelet aggregation, serotonin (B10506) release, and malonaldehyde production, suggesting an interference with the enzymatic processes that mediate these functions. nih.gov The study indicated that this inhibition is likely related to the compound's ability to terminate free radical reactions. nih.gov

Furthermore, other dihydroxybenzene derivatives have been investigated as enzyme inhibitors. For instance, 2,4-dihydroxybenzylamine (B1203790) is a specific inhibitor of glutathione (B108866) reductase, an important enzyme in maintaining cellular redox balance. nih.gov This suggests that compounds with a dihydroxybenzene structure can be tailored to target specific enzymes.

Drug Discovery and Development

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds, highlighting its importance in drug discovery and development.

The chemical reactivity of the hydroxyl and nitrile groups makes this compound a versatile precursor for the synthesis of more complex molecules. google.comgoogleapis.comchemshuttle.com It is an important starting material for the preparation of a number of valuable heterocyclic compounds that are medicinally important. google.comgoogleapis.com The synthesis of various pharmaceutical intermediates often utilizes this compound due to its favorable chemical properties.

One of the most significant applications of this compound is as a key starting material for the synthesis of Desferrithiocin and its analogues. google.comgoogleapis.com Desferrithiocin is a potent and orally effective iron chelator. google.comgoogleapis.com Iron chelators are critical in the treatment of iron overload disorders, such as thalassemia.

The synthesis of Desferrithiocin analogues involves the modification of this compound. For example, the less hindered phenolic group of this compound can be alkylated, and the resulting nitrile can then be cyclized with (S)-α-methyl cysteine to form the thiazoline (B8809763) ring characteristic of Desferrithiocin analogues. This synthetic route allows for the creation of a library of compounds with varying properties, which can then be screened for their iron-chelating efficacy and toxicity profiles.

Below is a table summarizing the antimicrobial activity of a structurally related compound, 2,3-dihydroxybenzaldehyde, against Staphylococcus aureus.

| Compound | Bacterial Strain | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| 2,3-Dihydroxybenzaldehyde | Staphylococcus aureus (172 bovine mastitis isolates) | 500 | 833 |

Data from a study on 2,3-dihydroxybenzaldehyde, a closely related compound, is presented to infer the potential antimicrobial activity of this compound. frontiersin.orgnih.gov

Insufficient Data Available for this compound in Specified Biomedical Research Areas

Despite a comprehensive search of available scientific literature, there is a significant lack of specific research data concerning the biomedical and pharmacological applications of the chemical compound This compound , as outlined in the requested article structure. Investigations into its antitumor, chemopreventive, and antidiabetic properties, as well as its pharmacokinetic and pharmacodynamic profiles, have not yielded sufficient detailed findings to construct a thorough and scientifically accurate article.

The majority of the available research on dihydroxybenzonitrile isomers focuses on other variants, such as 3,4-dihydroxybenzonitrile (B93048). For instance, a study by Wick et al. explored the antitumor effects of various dihydroxybenzene derivatives, including dihydroxybenzonitrile isomers, against L1210 murine leukemia. However, this study's specific findings and detailed data are centered on the 3,4-isomer, and it does not provide specific information on the antitumor or chemopreventive potential of this compound.

Furthermore, no dedicated studies were identified that investigate the antidiabetic properties of this compound. The scientific literature does not currently contain research evaluating its effects on glucose metabolism, insulin (B600854) sensitivity, or other diabetes-related parameters.

Similarly, there is a notable absence of information regarding the pharmacokinetics and pharmacodynamics of this compound. This includes a lack of data on its absorption, distribution, metabolism, and excretion (ADME), as well as its mechanism of action at a molecular level within biological systems.

Due to this scarcity of specific and relevant scientific research, it is not possible to provide a detailed and evidence-based article on the biomedical and pharmacological research applications of this compound according to the requested outline. The existing scientific record does not support a comprehensive discussion of its potential antitumor, chemopreventive, or antidiabetic activities, nor its pharmacokinetic and pharmacodynamic characteristics.

Environmental Science and Remediation Applications

Heavy Metal Remediation through Chelation

Chelation therapy is a widely used method for the removal of heavy metals from contaminated environments. scientificliterature.orgnih.govnih.govclevelandclinic.org Chelating agents are molecules that can form multiple coordination bonds with a single metal ion, creating a stable, water-soluble complex that can be more easily removed from soil or water. scientificliterature.org The effectiveness of a chelating agent is largely dependent on its molecular structure and the presence of functional groups capable of donating electrons to the metal ion.

While there is no direct evidence in the reviewed literature of 2,3-Dihydroxybenzonitrile being used for heavy metal remediation, its catechol (1,2-dihydroxybenzene) functional group is known to be an effective metal chelator. Catechol and its derivatives can form stable complexes with a variety of metal ions. For instance, the related compound 2,3-dihydroxybenzoic acid has been investigated for its ability to form complexes with copper(II). researchgate.net The two adjacent hydroxyl groups on the benzene (B151609) ring of this compound provide a potential binding site for metal ions. However, the influence of the nitrile (-CN) group on the chelation capabilities of the catechol moiety has not been specifically studied. The nitrile group is known to be able to coordinate with metal ions, which could potentially influence the stability and selectivity of the metal complexes formed by this compound. unibo.it Further research is required to determine the specific chelation properties of this compound with various heavy metals and its potential efficacy in environmental remediation.

Advanced Oxidation Processes (AOPs) for Pollutant Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). nih.govresearchgate.net These processes are often used for the degradation of persistent organic pollutants that are resistant to conventional treatment methods.

The Fenton reaction involves the use of hydrogen peroxide (H₂O₂) in the presence of ferrous iron (Fe²⁺) to generate highly reactive hydroxyl radicals. The photo-Fenton process enhances this reaction by using UV light to photochemically reduce Fe³⁺ back to Fe²⁺, thereby increasing the efficiency of hydroxyl radical production.

Photocatalysis using semiconductor metal oxides, such as titanium dioxide (TiO₂), is an effective AOP for the degradation of a wide range of organic pollutants. researchgate.netacs.org When TiO₂ is irradiated with UV light, it generates electron-hole pairs, which then react with water and oxygen to produce reactive oxygen species, including hydroxyl radicals, that can mineralize organic compounds.

While there are no specific studies on the photocatalytic degradation of this compound, extensive research has been conducted on the TiO₂-photocatalyzed degradation of catechol and other substituted phenols. researchgate.netmdpi.comuky.edu Catechol can form a chelate with the TiO₂ surface, which can enhance its degradation under UV and even visible light irradiation. uky.edu It is reasonable to hypothesize that this compound would also undergo photocatalytic degradation in the presence of TiO₂. The degradation efficiency would likely be influenced by factors such as the pH of the solution, the concentration of the catalyst, and the presence of other substances in the water.

Table 1: Comparison of Photocatalytic Degradation of Phenolic Compounds with TiO₂

| Compound | Reported Degradation Pathway | Key Intermediates | Reference |

| Phenol | Stepwise formation of dihydroxybenzenes, followed by ring cleavage | Catechol, Hydroquinone | acs.org |

| Catechol | Direct ring opening or formation of other hydroxylated species | Not specified | mdpi.comuky.edu |

| Guaiacol | Higher degradation rate than phenol | Not specified | researchgate.net |

| 2-Chlorophenol | Similar degradation rate to phenol | Not specified | researchgate.net |

This table is illustrative and based on the degradation of related phenolic compounds, as no direct data for this compound is available.

The electronic properties of substituents on an aromatic ring can significantly influence the rate and mechanism of photocatalytic degradation. Electron-withdrawing groups, such as the nitrile group (-CN), can affect the electron density of the aromatic ring and its susceptibility to attack by electrophilic species like hydroxyl radicals. The nitrile group is a strong electron-withdrawing group due to the electronegativity of the nitrogen atom and the triple bond. libretexts.orglumenlearning.comnih.gov

In the context of photocatalysis, the presence of an electron-withdrawing group can influence the adsorption of the molecule onto the catalyst surface and the subsequent reaction with photogenerated reactive species. For instance, in the photocatalytic oxidation of toluene, the presence of substituents on the aromatic ring affects the reaction rate. rsc.org While the specific impact of the nitrile group on the photocatalytic degradation of a dihydroxybenzene has not been documented for this compound, it is an area that warrants investigation to understand the complete degradation profile of such compounds.

Materials Science and Engineering Applications

Precursor for Advanced Materials

Polymers and Resins

There is currently a lack of specific research detailing the use of 2,3-Dihydroxybenzonitrile as a monomer for the synthesis of polymers and resins. While it is classified as a chemical building block, its direct polymerization or incorporation into resin matrices is not well-documented.

Dyes and Pigments

No specific examples or research studies were identified that describe the synthesis of dyes or pigments directly from this compound.

Applications in Energy Storage Devices

Battery Materials and Cathode Regeneration

There is no available research demonstrating the use of this compound in battery materials or for the purpose of cathode regeneration.

Supercapacitors and Pseudocapacitors

The application of this compound in the fabrication of supercapacitors or pseudocapacitors has not been reported in the scientific literature.

Functional Materials Design via Coordination Chemistry

The most significant and well-documented application of this compound in materials design is its role as a key intermediate in the synthesis of advanced iron chelators, particularly Desferrithiocin (DFT) and its analogues. acs.orgnih.gov The functionality of these molecules is derived directly from the coordination chemistry of the catechol group (the two adjacent hydroxyl groups) present in the this compound structure.

The catechol moiety is a classic bidentate ligand, meaning it can bind to a single metal ion at two points. This feature makes it exceptionally effective at sequestering trivalent iron (Fe³⁺). In the synthesis of Desferrithiocin analogues, this compound undergoes cyclocondensation reactions. nih.gov For example, the synthesis of certain polyether analogues involves the alkylation of the less sterically hindered phenolic group of this compound, followed by a cyclization reaction with an amino acid like (S)-α-methyl cysteine. acs.orgnih.gov

The resulting thiazole-based molecules are designed to be highly specific and efficient iron chelators. The design of these functional materials is a prime example of using coordination chemistry to address specific biological and medical needs, such as treating iron overload conditions. acs.org The stability and electrochemical behavior of the resulting iron complexes are central to their function. acs.org

Metal-Organic Frameworks (MOFs) and Coordination Polymers

The bifunctional nature of this compound, featuring both nitrile and catechol moieties, makes it a candidate for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. The hydroxyl groups can act as coordination sites for metal ions, while the nitrile group can participate in further coordination or be a site for post-synthetic modification.

While specific research detailing the use of this compound as a primary ligand in the synthesis of MOFs is still an emerging area, the broader class of dihydroxybenzoic acid isomers has been successfully employed to create complex coordination polymers. For instance, studies on related molecules like 2,4-dihydroxybenzoic acid have demonstrated the formation of three-dimensional MOF structures through coordination with metal ions such as potassium, sodium, and cobalt. researchgate.net In these structures, the carboxylate and hydroxyl groups of the ligand coordinate with the metal centers, leading to the formation of extended networks.

The potential for this compound to form similar polymeric structures is an area of active investigation. The specific positioning of the functional groups is expected to influence the resulting framework's topology, porosity, and ultimately, its material properties. The nitrile group, in particular, could introduce unique functionalities to the resulting MOFs, such as enhanced gas sorption selectivity or catalytic activity.

Table 1: Comparison of Dihydroxy-functionalized Ligands in Coordination Polymers

| Ligand | Reported Metal Ions | Resulting Structure Type | Key Features |

| 2,4-Dihydroxybenzoic Acid | K+, Na+, Co2+ | 3D Metal-Organic Frameworks researchgate.net | Formation of three-dimensional networks through K-O or Na-O coordination bonds. researchgate.net |

| This compound | (Hypothetical) | (Under Investigation) | Potential for bifunctional coordination via hydroxyl and nitrile groups. |

This table is generated based on available data for analogous compounds and hypothetical applications for this compound.

Sensing and Optoelectronics

The electron-rich catechol unit and the electron-withdrawing nitrile group in this compound suggest its potential utility in the development of chemical sensors and optoelectronic materials. The hydroxyl groups can serve as recognition sites for specific analytes through hydrogen bonding or coordination interactions. Upon binding of a target molecule, changes in the electronic properties of the this compound moiety could lead to a detectable optical or electronic signal.

While direct applications of this compound in sensing and optoelectronics are not yet extensively documented in peer-reviewed literature, the foundational principles are well-established with similar phenolic compounds. For example, catechol derivatives are known to interact with various metal ions and small molecules, leading to changes in fluorescence or color, which forms the basis for colorimetric and fluorometric sensors.

The nitrile group in this compound could further modulate the electronic structure and photophysical properties of the molecule, potentially enhancing its sensitivity and selectivity as a sensor. Furthermore, the ability of such molecules to self-assemble or be incorporated into larger polymeric or solid-state structures opens up possibilities for the fabrication of thin-film sensors and electronic devices. Research in this direction is anticipated to uncover the full potential of this compound in these advanced applications.

Table 2: Potential Sensing Mechanisms for this compound

| Sensing Mechanism | Target Analyte (Example) | Principle of Detection |

| Colorimetric Sensing | Metal Ions | Coordination of metal ions with the catechol moiety leading to a visible color change. |

| Fluorescent Sensing | Small Molecules | Modulation of fluorescence emission upon analyte binding through hydrogen bonding or other non-covalent interactions. |

| Electrochemical Sensing | Redox-active species | Changes in the electrochemical response due to interaction with the electroactive catechol group. |

This table outlines hypothetical sensing mechanisms based on the functional groups present in this compound.

Q & A

Basic: What are the common synthetic routes for 2,3-Dihydroxybenzonitrile, and what factors influence yield optimization?

Methodological Answer:

this compound can be synthesized via multi-step reactions starting from substituted benzoic acids. For example, analogous to the synthesis of 3,5-dihydroxybenzonitrile (), a four-step process involving acetylation, amidation, and nitrile formation could be adapted. Key factors affecting yield include:

- Reagent Selection : Thionyl chloride (SOCl₂) for carboxyl group activation and LiAlH₄ for nitrile reduction ().

- Temperature Control : Avoiding thermal degradation during cyclization or reduction steps.

- Purification : Column chromatography or recrystallization to isolate intermediates.

Yield optimization requires precise stoichiometry and inert reaction conditions to minimize side reactions.

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

Based on safety data for structurally similar compounds (e.g., 3,5-dihydroxybenzonitrile):

- Storage : Store in airtight containers at 0–6°C in the dark to prevent photodegradation ().

- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood to mitigate inhalation risks.

- Stability Testing : Monitor via periodic HPLC or TLC to detect decomposition.

Advanced: What spectroscopic techniques are most effective for characterizing this compound and its metal complexes?

Methodological Answer:

A combination of techniques is critical:

- Resonance Raman Spectroscopy : Identifies vibrational modes of nitrile and hydroxyl groups ().

- EPR Spectroscopy : Detects paramagnetic species in metal-catecholate complexes (e.g., iron complexes) ().

- X-ray Crystallography : Resolves crystal structure and bonding geometry ().

- UV-Vis Spectroscopy : Monitors electronic transitions in coordination complexes.

Cross-validation of data from these methods ensures accurate structural assignments.

Advanced: How can researchers resolve contradictions in spectroscopic data when analyzing derivatives of this compound?

Methodological Answer:

Contradictions may arise from solvent effects, polymorphism, or dynamic equilibria. Strategies include:

- Multi-Technique Validation : Confirm NMR or IR data with X-ray results to resolve ambiguities ().

- Computational Modeling : Use DFT calculations to predict vibrational spectra or electronic transitions ().

- Variable-Temperature Studies : Identify conformational changes affecting spectral profiles.

Advanced: What role does this compound play in macrocyclic compound synthesis, and how can reaction conditions be optimized?

Methodological Answer:

this compound derivatives can act as ligands in macrocyclization. For example:

- Template Effects : Use cesium ions to preorganize dihydroxybenzonitrile units during cyclization, improving yield (68% in ).

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Catalyst Optimization : Silver nitrate catalysts facilitate electroless deposition (ELD) of metals on modified carbon nanotubes ().

Advanced: What are the key challenges in functionalizing this compound for bioactivity studies?

Methodological Answer:

Functionalization requires selective protection/deprotection of hydroxyl groups:

- Protecting Groups : Use acetyl or silyl groups to shield hydroxyls during nitrile reactions ().

- Nucleophilic Substitution : React with amines or alkoxides under mild conditions to avoid decomposition ( ).

- Oxidation/Reduction : Controlled reduction with LiAlH₄ converts nitriles to amines, enabling peptide coupling ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.